Naphthol AS-TR phosphate
Overview
Description
Naphthol AS-TR phosphate is a complex organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of Action
Naphthol AS-TR phosphate, also known as N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, primarily targets alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of phosphate .
Mode of Action
This compound interacts with its target, alkaline phosphatase, through a process known as hydrolysis . In this process, the enzyme cleaves the phosphate group from the this compound molecule, resulting in the formation of a colored product . This interaction allows for the detection and quantification of alkaline phosphatase activity in various biological samples .
Biochemical Pathways
The hydrolysis of this compound by alkaline phosphatase is part of the broader phosphorylation-dephosphorylation biochemical pathway . This pathway plays a key role in regulating various cellular processes, including cell signaling, energy transfer, and protein activation . The colored product formed as a result of the hydrolysis can be detected spectrophotometrically, providing a measure of the enzyme’s activity .
Pharmacokinetics
Given its use as a substrate in biochemical assays, it is likely that these properties would be influenced by factors such as the concentration of the compound, the presence of the target enzyme, and the specific conditions of the assay .
Result of Action
The primary result of this compound’s action is the production of a colored product that can be detected spectrophotometrically . This allows for the visualization and quantification of alkaline phosphatase activity within cells or tissue sections . This can provide valuable information about the enzyme’s role in various biological processes and its potential involvement in certain disease states .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the hydrolysis reaction can be affected by the pH of the environment, with optimal activity typically observed in alkaline conditions . Additionally, the stability and efficacy of this compound can be influenced by factors such as temperature and the presence of other substances in the assay .
Biochemical Analysis
Biochemical Properties
Naphthol AS-TR phosphate plays a significant role in biochemical reactions, primarily as a substrate for alkaline phosphatase. When hydrolyzed by alkaline phosphatase, it forms a colored product that can be detected spectrophotometrically, making it a valuable tool for monitoring enzyme activity in biological samples such as serum or urine . The compound interacts with enzymes like alkaline phosphatase, which catalyzes the hydrolysis of this compound, resulting in the release of naphthol and phosphate . This interaction is crucial for the detection and quantification of enzyme activity in various biochemical assays.
Cellular Effects
This compound has been shown to influence various cellular processes. In human lung cancer cell lines, this compound inhibited oncogenic cell properties through cell cycle arrest and suppression of tumor-promoting autophagy . The compound also induced endoplasmic reticulum stress markers and led to apoptosis, suggesting its potential as a therapeutic agent for lung cancer . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by alkaline phosphatase, resulting in the formation of a colored product that can be detected spectrophotometrically . This process is essential for monitoring enzyme activity in biological samples. Additionally, this compound has been shown to inhibit the CREB-CBP transcription factor complex, leading to cell cycle arrest and suppression of autophagy in cancer cells . These interactions at the molecular level contribute to the compound’s effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical assays. Studies have shown that the substrate concentration and the presence of diazonium salts can influence the production of azo-dyes in reactions involving this compound . These factors can affect the long-term stability and effectiveness of the compound in detecting enzyme activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme activity. The compound is hydrolyzed by alkaline phosphatase, resulting in the release of naphthol and phosphate . This reaction is a key step in the metabolic pathway, allowing for the detection and quantification of enzyme activity in biological samples. The interaction with alkaline phosphatase and the subsequent formation of a colored product are central to the compound’s role in biochemical assays.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s water-soluble nature allows it to be easily distributed in biological samples, facilitating its use in various biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s effectiveness in detecting enzyme activity.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its role as a substrate for alkaline phosphatase. The compound is localized in vacuoles, points of focal degradation, Golgi bodies, and dispersed throughout the cytosol . This localization is crucial for its activity and function in biochemical assays, allowing for the accurate detection and quantification of enzyme activity in various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-TR phosphate typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxamide core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-TR phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Naphthol AS-TR phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-methylphenyl)naphthalene-2-carboxamide: Lacks the phosphonooxy group, which may affect its reactivity and applications.
N-(4-Chloro-2-methylphenyl)-3-hydroxy-naphthalene-2-carboxamide:
Uniqueness
Naphthol AS-TR phosphate is unique due to the presence of both the 4-chloro-2-methylphenyl group and the phosphonooxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO5P/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFMUPUBYXPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClNO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180781 | |
Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15736 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2616-72-0 | |
Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2616-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002616720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NASTRp acts as a substrate for specific enzymes, such as acid phosphatase. When the enzyme hydrolyzes NASTRp, it releases naphthol AS-TR, which then reacts with a diazonium salt present in the staining solution. This reaction produces a colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for visualization under a microscope. [, , , , , , , ]
ANone: Studies employing NASTRp staining on microfilariae of various species, including Onchocerca volvulus and Brugia malayi, have revealed distinct staining patterns. These patterns, characterized by the location and intensity of staining, can be used for species differentiation and strain identification. [, , , ]
ANone: Yes, various other substrates can be used for enzyme histochemistry, often chosen based on the specific enzyme and desired sensitivity. Examples include α-naphthyl acid phosphate, naphthol AS-BI phosphate, and other naphthol AS derivatives. [, ]
ANone: While predominantly known for its use in histochemistry, recent research has investigated NASTRp as a potential anticancer agent. Specifically, it has shown promising results in inhibiting cell proliferation, colony formation, and anchorage-independent cell growth in human lung cancer cell lines. [, ]
ANone: Research suggests that NASTRp targets the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factors complex. By inhibiting this complex, NASTRp triggers cell cycle arrest, suppresses tumor-promoting autophagy, and induces endoplasmic reticulum stress, ultimately leading to apoptosis in lung cancer cells. [, ]
ANone: Yes, NASTRp has been shown to suppress autophagy in human lung cancer cell lines. This effect is associated with the downregulation of autophagy-related proteins Atg5-12 and Atg7, alongside the accumulation of p62, a marker of autophagy inhibition. []
ANone: While detailed structure-activity relationship (SAR) studies are limited in the provided literature, the presence of phosphate and naphthol groups is essential for its function as an enzyme substrate in histochemical staining. [, , ] Further research on structural modifications could potentially enhance its anticancer properties.
ANone: The induction of endoplasmic reticulum (ER) stress is a significant finding as it disrupts protein folding and homeostasis within the cell. This disruption can trigger a cascade of events, including the upregulation of pro-apoptotic proteins like DDIT3/CHOP and Bim, ultimately leading to programmed cell death in cancer cells. []
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